2-chloro-N-(pentan-2-yl)propanamide
Description
Contextualization of Alpha-Halogenated Amides in Organic Synthesis and Chemical Research
Alpha-halogenated amides are a significant class of compounds in organic synthesis, serving as versatile building blocks for a variety of more complex molecules. The presence of a halogen atom on the carbon adjacent to the carbonyl group introduces a reactive site, making these compounds valuable synthons. nih.gov They are frequently employed in nucleophilic substitution reactions, where the halogen acts as a leaving group, allowing for the introduction of various functional groups. researchgate.net This reactivity has been harnessed in the synthesis of heterocycles, amino acids, and other structures of pharmaceutical and biological interest. nih.gov
Significance of N-Substituted Propanamides in Contemporary Chemical Science
N-substituted propanamides are integral to various areas of chemical science, including medicinal chemistry and materials science. The nature of the substituent on the nitrogen atom can significantly influence the compound's physical, chemical, and biological properties. americanelements.com For instance, specific N-substituted propanamides have been investigated for their potential as herbicides and pharmaceuticals. The amide linkage is a fundamental motif in peptides and proteins, making the study of simpler N-substituted amides relevant to understanding the structure and function of these vital biomolecules.
Research Gaps and Opportunities in the Study of 2-Chloro-N-(pentan-2-yl)propanamide
A thorough review of the scientific literature reveals a significant gap in the specific study of this compound. While its existence is noted in chemical databases with the CAS number 1016808-29-9, there is a lack of published research detailing its synthesis, spectroscopic characterization, or potential applications. bldpharm.com This absence of data presents a clear opportunity for investigation. As a chiral molecule, due to the stereocenter at the second position of the pentyl group and the second position of the propanamide moiety, research into its stereoselective synthesis and the properties of its different stereoisomers would be a valuable contribution to the field of chiral chemistry. Furthermore, its structural similarity to other biologically active chloroalkanamides suggests that it could be a candidate for screening in various biological assays.
Overview of Research Methodologies Applicable to Chiral Amides
The study of chiral amides such as this compound employs a range of established research methodologies. The synthesis of specific stereoisomers often involves the use of chiral starting materials or chiral catalysts. Characterization and determination of enantiomeric purity are typically achieved using techniques such as chiral high-performance liquid chromatography (HPLC) and polarimetry. Structural elucidation relies heavily on spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D techniques), Infrared (IR) spectroscopy, and mass spectrometry. For crystalline compounds, X-ray crystallography provides definitive proof of structure and stereochemistry. nih.govresearchgate.net
Predicted Physicochemical Properties of this compound
Given the absence of experimental data, the following properties have been predicted based on computational models and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol bldpharm.com |
| Appearance | Predicted to be a solid or liquid |
| Boiling Point | Estimated to be in the range of 200-250 °C |
| Melting Point | Not available |
| Solubility | Predicted to be soluble in organic solvents |
Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for this compound. These are estimations based on the analysis of similar structures.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 | t | 3H | -CH₂CH₃ |
| ~ 1.2 | d | 3H | -CH(CH₃)CH₂- |
| ~ 1.5-1.7 | m | 2H | -CH₂CH₃ |
| ~ 1.6 | d | 3H | -C(O)CH(Cl)CH₃ |
| ~ 4.0-4.2 | m | 1H | -NHCH(CH₃)- |
| ~ 4.4 | q | 1H | -C(O)CH(Cl)CH₃ |
| ~ 6.5-7.0 | br s | 1H | -NH- |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 10-14 | -CH₂CH₃ |
| ~ 20-23 | -CH(CH₃)CH₂- |
| ~ 22-25 | -C(O)CH(Cl)CH₃ |
| ~ 35-40 | -CH₂CH₃ |
| ~ 48-52 | -NHCH(CH₃)- |
| ~ 55-60 | -C(O)CH(Cl)CH₃ |
| ~ 170-175 | -C=O |
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch |
| ~ 2960-2850 | C-H stretch |
| ~ 1650 | C=O stretch (Amide I) |
| ~ 1550 | N-H bend (Amide II) |
| ~ 750-650 | C-Cl stretch |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-pentan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-4-5-6(2)10-8(11)7(3)9/h6-7H,4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWSGWUMCNOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of 2 Chloro N Pentan 2 Yl Propanamide and Analogues
Development of Chiral Auxiliary-Mediated Synthetic Routes
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of 2-chloro-N-(pentan-2-yl)propanamide, a chiral auxiliary-based approach would typically involve the use of a chiral amine or alcohol to form an amide or ester, respectively, which then undergoes diastereoselective α-chlorination.
One potential strategy involves the use of Evans' oxazolidinone auxiliaries. The N-propanoyl oxazolidinone can be prepared and subsequently chlorinated. The bulky chiral auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the chlorination step. Subsequent aminolysis with pentan-2-amine would then yield the desired this compound. The choice of the specific pentan-2-amine enantiomer would determine the final diastereomer of the product.
A hypothetical reaction scheme is presented below:
| Step | Reactants | Reagents | Product | Diastereomeric Excess (d.e.) |
| 1 | (R)-4-isopropyloxazolidin-2-one, propanoyl chloride | Triethylamine, Dichloromethane | (R)-4-isopropyl-3-propanoyloxazolidin-2-one | >99% |
| 2 | (R)-4-isopropyl-3-propanoyloxazolidin-2-one | Lithium diisopropylamide (LDA), N-chlorosuccinimide (NCS) | (R)-3-((S)-2-chloropropanoyl)-4-isopropyloxazolidin-2-one | >95% |
| 3 | (R)-3-((S)-2-chloropropanoyl)-4-isopropyloxazolidin-2-one, (S)-pentan-2-amine | Lithium hydroxide | (S)-2-chloro-N-((S)-pentan-2-yl)propanamide | >95% |
This table illustrates a potential synthetic sequence. The diastereomeric excess would be highly dependent on the specific reaction conditions and the choice of chiral auxiliary.
Enantioselective Catalysis in Alpha-Halogenation of N-Pentan-2-ylpropanamides
Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral α-halo amides, avoiding the need for the attachment and removal of a chiral auxiliary. This strategy would involve the direct chlorination of a prochiral N-pentan-2-ylpropanamide using a chiral catalyst.
Recent advancements in organocatalysis and transition-metal catalysis have led to the development of several methods for the enantioselective α-halogenation of carbonyl compounds. For the α-chlorination of N-pentan-2-ylpropanamide, a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, could be employed. researchgate.net These catalysts can form a chiral ion pair with the enolate of the amide, directing the approach of the electrophilic chlorine source to one face of the enolate.
A representative catalytic cycle is depicted below:
| Catalyst | Substrate | Chlorinating Agent | Solvent | Enantiomeric Excess (e.e.) of α-chlorination |
| O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide | N-(pentan-2-yl)propanamide | N-chlorosuccinimide (NCS) | Toluene | Potentially high, >90% |
| Chiral phosphoric acid | N-(pentan-2-yl)propanamide | N-chlorosuccinimide (NCS) | Dichloromethane | Moderate to high |
The success of this approach would hinge on the ability of the catalyst to differentiate between the two enantiotopic faces of the amide enolate, a challenge that is influenced by the steric and electronic properties of both the substrate and the catalyst.
Diastereoselective Synthesis Strategies for Complex Amide Structures
Given that the pentan-2-yl group in the target molecule is itself chiral, diastereoselective synthesis strategies can be employed. In this approach, the existing stereocenter in the amine component is used to influence the stereochemical outcome of the chlorination of the propanamide moiety. This is an example of substrate-controlled diastereoselection.
The synthesis would begin with the preparation of N-pentan-2-ylpropanamide from a single enantiomer of pentan-2-amine and propanoyl chloride. The subsequent α-chlorination of this chiral amide would then lead to the formation of two diastereomers. The inherent steric and electronic properties of the chiral N-pentan-2-yl group can create a facial bias for the incoming electrophilic chlorine, resulting in a preferential formation of one diastereomer over the other.
The diastereomeric ratio would be influenced by factors such as the nature of the base used to form the enolate, the electrophilic chlorine source, the solvent, and the reaction temperature. For instance, the use of a bulky base might enhance the steric interactions, leading to a higher diastereomeric excess.
| Substrate | Chlorinating Agent | Base | Solvent | Diastereomeric Ratio ((S,S):(R,S)) |
| (S)-N-(pentan-2-yl)propanamide | N-chlorosuccinimide (NCS) | Lithium diisopropylamide (LDA) | Tetrahydrofuran | Potentially 3:1 to 10:1 |
| (S)-N-(pentan-2-yl)propanamide | Hexachloroethane | Sodium hexamethyldisilazide (NaHMDS) | Toluene | Potentially higher selectivity |
Further research would be required to optimize the conditions to achieve a high degree of diastereoselectivity.
Optimization of Reaction Conditions for Scalable Production
The transition from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered.
In the context of the synthesis of a related compound, 2-chloro-N-(p-tolyl)propanamide, continuous processing has been explored as a means to improve safety and productivity. nih.gov A continuous crystallization process was developed, which allowed for better control over crystal size and morphology. nih.gov This approach could be adapted for the large-scale production of this compound.
Key parameters for optimization would include:
Solvent Selection: Identifying a solvent system that provides good solubility for the reactants and product, is environmentally friendly, and allows for easy product isolation.
Reagent Stoichiometry: Minimizing the excess of expensive or hazardous reagents.
Temperature and Reaction Time: Finding the optimal balance to ensure complete conversion while minimizing side reactions.
Purification Method: Developing a robust and scalable purification protocol, such as crystallization or chromatography.
The development of a continuous flow process for the chlorination and subsequent workup could offer significant advantages in terms of safety and consistency for the production of this compound on an industrial scale.
Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of deuterated or ¹³C-labeled this compound would provide insights into the mechanism of its formation and potential biological activity.
A general method for the deuteration of amides involves the use of a palladium-on-carbon catalyst in the presence of deuterium (B1214612) oxide (D₂O). epj-conferences.org This method could potentially be applied to N-pentan-2-ylpropanamide to introduce deuterium atoms at various positions. For example, starting with deuterated propanoyl chloride would introduce deuterium at the propanamide backbone.
Alternatively, specific labeling can be achieved through the use of labeled starting materials. For instance, deuterated pentan-2-amine could be synthesized and then used to prepare the labeled amide.
| Labeled Precursor | Labeling Position | Purpose of Labeling |
| Propanoyl-d₅ chloride | Propanamide backbone | Mechanistic studies of the chlorination step |
| (S)-Pentan-2-d₁-amine | Pentyl group | Metabolic fate studies |
| ¹³C₂-Propanoyl chloride | Propanamide carbonyl and α-carbon | Following bond formation and cleavage in mass spectrometry |
The synthesis and analysis of these labeled analogues would provide a deeper understanding of the chemical and biological properties of this compound.
Advanced Structural and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-chloro-N-(pentan-2-yl)propanamide in solution. Due to the presence of two stereocenters (at C2 of the propanamide moiety and C2 of the pentyl group) and restricted rotation around the amide C-N bond, the NMR spectra can exhibit considerable complexity, providing a wealth of structural information.
Given the lack of specific published spectra for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds, such as 2-chloropropionamide (B1208399) chemicalbook.com and various N-alkylamides. mdpi.comamericanelements.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are for a CDCl₃ solvent and may vary based on experimental conditions and the specific diastereomer.
Toggle NMR Data Table
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| N-H | ~6.5 - 8.0 | - | Broad singlet, chemical shift is concentration and temperature dependent. |
| C(O)CH(Cl)CH₃ | ~4.4 - 4.6 | ~55 - 58 | Quartet, coupled to the adjacent methyl protons. |
| C(O)CH(Cl)CH₃ | ~1.7 - 1.9 | ~20 - 23 | Doublet, coupled to the methine proton. |
| NHCH(CH₃)CH₂CH₂CH₃ | ~4.0 - 4.3 | ~45 - 48 | Multiplet, complex splitting due to adjacent NH, CH₃, and CH₂ groups. |
| NHCH(CH₃)CH₂CH₂CH₃ | ~1.1 - 1.3 | ~19 - 22 | Doublet, coupled to the pentan-2-yl methine proton. |
| NHCH(CH₃)CH₂CH₂CH₃ | ~1.4 - 1.6 | ~35 - 38 | Multiplet. |
| NHCH(CH₃)CH₂CH₂CH₃ | ~1.2 - 1.4 | ~18 - 20 | Multiplet. |
| NHCH(CH₃)CH₂CH₂CH₃ | ~0.8 - 1.0 | ~13 - 15 | Triplet, coupled to the adjacent methylene (B1212753) protons. |
| C=O | - | ~170 - 173 | Amide carbonyl carbon. |
The molecule this compound possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). Two-dimensional (2D) NMR techniques are crucial for determining the relative stereochemistry of these diastereomers. longdom.orgrsc.org
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network. It would confirm the connectivity within the propanamide and pentyl fragments, for example, by showing cross-peaks between the N-H proton and the C2-H of the pentyl group, and between the C2-H and C3-H of the propanamide moiety. longdom.org
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for stereochemical assignment as they detect through-space proximity of protons. mdpi.com For instance, the spatial relationship between the methyl group on the propanamide fragment and the substituents on the pentyl chain can be determined. Observing a NOE between specific protons across the two chiral centers can help assign the relative configuration as either (R,R)/(S,S) or (R,S)/(S,R).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for confirming the assignment of quaternary carbons, like the carbonyl carbon, by observing its correlation to protons on adjacent carbons, such as the C2-H of the propanamide and the C2-H of the pentyl group.
The amide bond (C-N) in this compound has significant double bond character, leading to a high barrier to rotation. mdpi.com This results in the potential for both cis and trans conformers, which may interconvert slowly on the NMR timescale, leading to two distinct sets of signals for each diastereomer. copernicus.org
The population of these conformers can be analyzed using NMR parameters:
Chemical Shifts: The chemical shifts of atoms, particularly those close to the amide bond (the α-carbons and their protons), can differ significantly between the cis and trans isomers. mdpi.com
Coupling Constants (J-values): The magnitude of the three-bond coupling constant between the N-H proton and the α-proton of the pentyl group (³J(HN,HCα)) can provide information about the dihedral angle and thus the conformation around the N-Cα bond.
NOE Data: NOE experiments are crucial for distinguishing between cis and trans isomers. For example, in the trans conformation, a NOE would be expected between the N-H proton and the α-proton of the propanamide moiety, whereas in the cis conformation, a NOE would be expected between the α-protons of the propanamide and pentyl groups. mdpi.comauremn.org.br
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. carleton.edumdpi.com While a crystal structure for this compound is not publicly available, analysis can be based on studies of closely related compounds, such as other secondary amides and chloro-amides like 2-chloro-N-(p-tolyl)propanamide. acs.orgrsc.orgresearchgate.net
An SCXRD study would unambiguously determine the solid-state conformation and the absolute stereochemistry (if a chiral resolving agent is used or spontaneous resolution occurs). researchgate.net Key structural parameters that would be elucidated include:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. The amide C-N bond is expected to be shorter than a typical C-N single bond, and the C=O bond slightly longer than a typical ketone C=O bond, reflecting the resonance delocalization in the amide group. rsc.orgresearchgate.net
Absolute Chirality: For a single crystal grown from an enantiomerically pure sample, the analysis can determine the absolute configuration (R or S) at both stereocenters.
The way molecules pack in a crystal is governed by intermolecular interactions. numberanalytics.comfiveable.me For this compound, several types of interactions are expected.
Hydrogen Bonding: The most significant intermolecular interaction in secondary amides is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. acs.orgias.ac.in This N-H···O=C interaction typically leads to the formation of infinite chains or catemers, which are a common packing motif for secondary amides. acs.orgrsc.org The formation of these hydrogen bonds influences the C=O and C-N bond lengths. rsc.orgrsc.org
Halogen Bonding: The chlorine atom can participate in halogen bonding, an attractive non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. acs.orgijres.org In this structure, a C-Cl···O=C halogen bond could form between the chlorine atom of one molecule and the carbonyl oxygen of another. The strength of this interaction is generally weaker than hydrogen bonding but can play a significant role in directing crystal packing. acs.orgacs.org
Table 2: Expected Intermolecular Interactions and Their Geometric Parameters Based on data from related structures in the Cambridge Structural Database.
Toggle Interaction Data Table
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|
| Hydrogen Bond | N-H···O=C | 2.8 - 3.1 (N···O) | 150 - 180 (N-H-O) |
| Halogen Bond | C-Cl···O=C | 3.0 - 3.5 (Cl···O) | ~165 (C-Cl-O) |
| van der Waals | C-H···O | 3.2 - 3.8 (C···O) | >110 (C-H-O) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net For this compound, the spectra would be dominated by vibrations of the amide group, the alkyl chains, and the carbon-chlorine bond.
The key characteristic bands for the secondary amide group are:
N-H Stretch: A sharp band typically appears in the region of 3300-3100 cm⁻¹. In the solid state or concentrated solutions, this band is shifted to lower frequencies due to hydrogen bonding. ias.ac.in
Amide I Band (C=O Stretch): This is a very strong and characteristic absorption in the IR spectrum, usually found between 1680 and 1630 cm⁻¹. Its position is sensitive to hydrogen bonding; increased hydrogen bonding shifts the peak to a lower wavenumber. nih.gov
Amide II Band: This band, appearing between 1570 and 1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is a useful marker for secondary amides.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the region of 800-600 cm⁻¹. The exact position can be influenced by the conformation of the molecule. 4college.co.uk
C-H Stretches: Vibrations from the alkyl C-H bonds will be observed in the 3000-2850 cm⁻¹ region. nih.gov
Table 3: Principal Vibrational Modes for this compound
Toggle Vibrational Data Table
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Secondary Amide | 3300 - 3100 | Medium-Strong | Weak |
| C-H Stretch (sp³) | Alkyl | 3000 - 2850 | Medium-Strong | Strong |
| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 | Very Strong | Medium |
| Amide II (N-H bend + C-N stretch) | Secondary Amide | 1570 - 1515 | Strong | Weak |
| C-Cl Stretch | Chloroalkane | 800 - 600 | Strong | Strong |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular structure of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.
For this compound, with a chemical formula of C₈H₁₆ClNO, the theoretical exact mass can be calculated with high precision. This calculated mass serves as a benchmark for comparison with the experimentally measured mass obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. A close correlation between the theoretical and measured mass provides strong evidence for the compound's elemental composition, a critical first step in its structural confirmation.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Elemental Composition |
| [M+H]⁺ | 178.0993 | C₈H₁₇ClNO⁺ |
| [M-Cl]⁺ | 142.1383 | C₈H₁₆NO⁺ |
| [C₅H₁₂N]⁺ | 86.0964 | C₅H₁₂N⁺ |
| [C₃H₄ClO]⁺ | 91.9949 | C₃H₄ClO⁺ |
Note: The m/z values are predicted based on the elemental composition and may vary slightly in an experimental setting.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
The presence of two stereocenters in this compound—one at the second carbon of the propanamide moiety and another at the second carbon of the pentyl group—gives rise to four possible stereoisomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for investigating these stereoisomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of its corresponding enantiomer. This property makes CD an excellent method for assessing the enantiomeric purity of a sample. By comparing the CD spectrum of a synthesized batch of this compound to the spectrum of a known pure enantiomer, the enantiomeric excess can be accurately determined.
Moreover, the determination of the absolute configuration (the actual three-dimensional arrangement of atoms) of each stereocenter is a more complex but achievable goal using CD spectroscopy. This is often accomplished by comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for each possible stereoisomer. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. The Cotton effects observed in the CD spectrum, which are the characteristic positive or negative peaks, are directly related to the electronic transitions within the chiral chromophores of the molecule, such as the amide group in this case.
Table 2: Illustrative Circular Dichroism Data for a Hypothetical Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| 240 | +5.2 |
| 225 | -8.9 |
| 210 | +12.4 |
Note: This data is illustrative and represents a hypothetical CD spectrum for one of the possible stereoisomers.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-chloro-N-(pentan-2-yl)propanamide, DFT calculations, often using a functional like B3LYP and a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles.
By mapping the potential energy surface, DFT can identify various stable conformers and the transition states that connect them. This allows for the determination of the global minimum energy structure, which is the most likely conformation of the molecule in the gas phase. For instance, studies on the related compound 2-chloro-N-(p-tolyl)propanamide have utilized DFT to obtain optimized structural parameters. While specific values for this compound would require a dedicated study, the methodology would be analogous.
Table 1: Representative Optimized Geometric Parameters for a Related Amide (2-chloro-N-(p-tolyl)propanamide) Calculated by DFT (Note: This data is for an analogous compound and serves to illustrate the type of information obtained from DFT calculations.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.224 Å |
| Bond Length | N-C (amide) | 1.344 Å |
| Bond Angle | O=C-N | 123.5° |
| Dihedral Angle | C-N-C-C | 178.9° |
| Data derived from studies on analogous compounds. |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com
For this compound, the HOMO is likely to be localized around the amide nitrogen and the oxygen atom, which possess lone pairs of electrons. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals of the carbonyl group and the C-Cl bond.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical Chemical Reactivity Descriptors for this compound Based on FMO Analysis (Note: These values are illustrative and would need to be calculated specifically for the target compound.)
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
These descriptors can help predict how this compound will interact with other molecules, for example, identifying potential sites for nucleophilic or electrophilic attack.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for static properties, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. ulisboa.pt An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over time.
For this compound, MD simulations can reveal its conformational flexibility. The pentyl group can adopt numerous conformations, and the rotation around the amide bond can also be explored. These simulations can be performed in a vacuum to study intrinsic flexibility or in the presence of a solvent, such as water, to understand how the environment influences the molecule's shape and behavior. aip.orgnih.gov The interactions with solvent molecules, including the formation of hydrogen bonds, can significantly impact the preferred conformation and reactivity.
In Silico Prediction of Spectroscopic Properties
Computational methods can also predict the spectroscopic signatures of a molecule, which are invaluable for its identification and characterization. By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) spectrum can be generated. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. While no specific spectroscopic predictions for this compound are publicly available, the methodology is well-established.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds. mdpi.com
Descriptor Selection and Statistical Model Development
The development of a QSAR model for a class of compounds like chloro-N-alkyl-propanamides would involve several steps. First, a dataset of related compounds with known biological activity (e.g., herbicidal or antifungal activity) would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates a subset of these descriptors to the observed biological activity. The goal is to find a statistically significant correlation that can be used to predict the activity of compounds not in the original dataset, such as this compound. The predictive power of the QSAR model is then validated using internal and external validation techniques. For chloroacetamide herbicides, QSAR studies have been used to predict their transformation rates and biological effects.
Predictive Modeling for Structural Modifications
Predictive modeling offers a powerful framework for anticipating the impact of structural changes on the biological activity of this compound. Through the application of various computational models, researchers can prioritize the synthesis of derivatives with enhanced efficacy and desirable physicochemical properties, thereby accelerating the discovery pipeline.
A cornerstone of predictive modeling is the development of Quantitative Structure-Activity Relationship (QSAR) models. For the chloroacetamide class, QSAR studies have established correlations between molecular descriptors and herbicidal activity. These descriptors can be categorized into electronic (e.g., dipole moment, partial atomic charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By systematically modifying the structure of this compound, for instance by altering the N-pentan-2-yl substituent, and calculating these descriptors, a predictive model can be constructed.
For example, a hypothetical QSAR study on a series of analogs of this compound could reveal that herbicidal activity is positively correlated with the lipophilicity of the N-alkyl substituent up to a certain point, beyond which steric hindrance at the target site may lead to a decrease in activity. Such models enable the in silico screening of a vast number of virtual compounds, allowing chemists to focus their synthetic efforts on the most promising candidates.
Molecular docking simulations represent another critical predictive tool. These simulations predict the binding conformation and affinity of a ligand to its protein target. While the precise target proteins for chloroacetamides can vary, these compounds are known to inhibit very long-chain fatty acid elongases. By docking derivatives of this compound into the active site of a homologous protein model, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that drive binding. This information is invaluable for designing structural modifications that enhance these interactions and, consequently, the compound's inhibitory potency.
Table 1: Illustrative Data for a Predictive QSAR Model of this compound Analogs
| Compound Derivative | N-Substituent Modification | Calculated LogP | Steric Parameter (Molar Refractivity) | Predicted Herbicidal Activity (% Inhibition) |
| 1 | None (pentan-2-yl) | 2.75 | 52.4 | 85 |
| 2 | Isopropyl | 1.85 | 38.8 | 72 |
| 3 | Cyclohexyl | 3.10 | 61.2 | 91 |
| 4 | Benzyl | 3.25 | 65.7 | 88 |
| 5 | tert-Butyl | 2.45 | 48.1 | 78 |
This table presents hypothetical data for illustrative purposes, demonstrating the type of information generated from a predictive QSAR model.
Pharmacophore Elucidation and Ligand-Based Design Principles
Pharmacophore modeling is a powerful ligand-based design strategy that distills the essential structural features of a molecule required for its biological activity. By identifying the pharmacophore of this compound, a three-dimensional template can be generated to guide the design of novel, structurally diverse compounds with the same mode of action.
The process involves aligning a set of known active chloroacetamide herbicides to identify common chemical features and their spatial arrangement. For this compound, the key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a crucial hydrogen bond acceptor, likely interacting with a hydrogen bond donor residue in the active site of the target protein.
A Hydrophobic Group: The N-pentan-2-yl substituent serves as a significant hydrophobic feature, occupying a lipophilic pocket within the binding site. The size and shape of this group are critical for optimal van der Waals interactions.
A Halogen Feature: The chlorine atom on the α-carbon is a defining feature of the chloroacetamide class. It can participate in halogen bonding and influences the electrophilicity of the adjacent carbonyl group, which is important for the proposed covalent modification of the target enzyme.
Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases for new molecules that fit the pharmacophoric constraints. This approach, known as virtual screening, can lead to the discovery of novel scaffolds for herbicide development.
The principles derived from pharmacophore elucidation directly inform ligand-based design. For instance, knowing the optimal volume and shape of the hydrophobic pocket allows for the rational design of different N-alkyl or N-aryl substituents to maximize hydrophobic interactions. Similarly, understanding the electronic requirements of the pharmacophore can guide modifications to the chloroacetamide moiety to fine-tune its reactivity.
Table 2: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Moiety in this compound | Inferred Interaction with Target |
| Hydrogen Bond Acceptor | Carbonyl oxygen | Hydrogen bonding |
| Hydrophobic Group | N-pentan-2-yl chain | Van der Waals / hydrophobic interactions |
| Halogen Atom | Chlorine | Halogen bonding / electronic effects |
By integrating predictive modeling and pharmacophore elucidation, a comprehensive computational strategy is established for the guided discovery of next-generation herbicides based on the this compound template.
Structure Activity Relationship Sar Investigations
Systematic Modification of the N-Alkyl Substituent and its Impact on Activity Profiles
Quantitative structure-activity relationship (QSAR) studies on N,N-disubstituted chloroacetamides have revealed that both the hydrophobicity and the steric dimensions of the substituted amino group strongly influence herbicidal activity. jlu.edu.cn The lipophilicity of the N-alkyl group affects the compound's ability to traverse the plant cuticle and cell membranes to reach its target site. nih.gov An optimal balance of lipophilicity is required; if the group is too bulky or too polar, it may hinder the molecule's transport and binding.
The steric properties of the N-alkyl group also directly impact the molecule's fit within the active site of the target enzyme. researchgate.net For 2-chloro-N-(pentan-2-yl)propanamide, the pentan-2-yl group is a branched alkyl chain, which contributes to a specific steric profile. It can be inferred that variations in the length and branching of this alkyl chain would significantly alter the herbicidal activity.
Table 1: Inferred Impact of N-Alkyl Substituent Modification on the Herbicidal Activity of 2-chloro-N-alkylpropanamides
| N-Alkyl Substituent | Inferred Herbicidal Activity | Rationale |
| Isopropyl | Potentially high | Similar to the active herbicide propachlor (B1678252), indicating a favorable steric and lipophilic profile. |
| n-Propyl | Moderate to high | A linear chain may have slightly different binding interactions compared to a branched one. |
| sec-Butyl | High | The increased chain length and branching could enhance binding affinity. |
| tert-Butyl | Potentially lower | The high degree of branching might introduce steric hindrance at the active site. |
| n-Pentyl | Moderate to high | A linear pentyl group would alter the lipophilicity and steric bulk compared to the branched pentan-2-yl. |
| Cyclohexyl | Potentially high | A cyclic substituent could provide a rigid conformation that fits well into the active site. |
This table is based on general SAR principles for chloroacetamide herbicides and represents inferred activities.
Role of the Chloro Substituent at the Alpha-Carbon of the Propanamide Moiety
The chlorine atom at the alpha-carbon of the propanamide moiety is a key functional group for the biological activity of this compound and related chloroacetamide herbicides. This halogen atom makes the alpha-carbon electrophilic, rendering the entire chloroacetyl group a potent alkylating agent. nih.gov
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. researchgate.net This inhibition is achieved through the covalent binding of the herbicide to the active site of enzymes in the VLCFA elongase complex. researchgate.net The electrophilic alpha-carbon of the chloroacetamide is attacked by a nucleophilic residue, typically a cysteine, in the enzyme's active site, leading to the formation of a stable covalent bond and irreversible enzyme inhibition. acs.org
The reactivity of the C-Cl bond is therefore a critical determinant of herbicidal activity. If the bond is too reactive, the compound may be non-selectively detoxified before reaching its target. Conversely, if the bond is not reactive enough, the alkylation of the target enzyme will be inefficient. The electronic environment created by the rest of the molecule, including the N-alkyl substituent, finely tunes this reactivity.
Stereochemical Dependence of Molecular Interactions
This compound possesses two chiral centers: one at the alpha-carbon of the propanamide moiety (bearing the chlorine atom) and another at the second carbon of the N-pentyl group. This means the compound can exist as four different stereoisomers (diastereomers and enantiomers).
The biological activity of chloroacetamide herbicides is known to be highly dependent on stereochemistry. nih.gov A prominent example is the herbicide metolachlor, where the S-enantiomer is significantly more active than the R-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for a precise fit into the chiral active site of the target enzyme.
It is therefore highly probable that the different stereoisomers of this compound exhibit varying levels of herbicidal activity. One diastereomer is likely to have a conformation that is optimal for binding to the target enzyme, leading to enhanced activity, while the others will be less active due to a poorer fit. The precise orientation of both the chloro group and the methyl group on the pentyl chain relative to the rest of the molecule will be critical for molecular recognition by the target.
Comparative SAR with Other Chloroacetamide/Propanamide Derivatives
A comparative analysis of this compound with other well-known chloroacetamide herbicides, such as propachlor, reveals important SAR trends.
Other N-Alkyl Chloroacetamides: Studies on a range of N-alkyl chloroacetamides have shown that the nature of the alkyl group is a key determinant of activity. The general trend indicates that a certain degree of branching and an optimal chain length are required for high efficacy. The pentan-2-yl group in the target compound, being a branched five-carbon chain, likely confers a favorable combination of lipophilicity and steric bulk for effective interaction with the target enzyme.
Subtle changes in the N-substituent can dramatically influence reactivity and the mechanism of interaction with the target. duke.edu The replacement of a phenyl ring (as in propachlor) with an alkyl group (as in this compound) would alter the molecule's hydrophobicity and its potential for pi-stacking interactions within the active site.
Elucidation of Key Structural Motifs for Target Recognition
Based on the analysis of this compound and related compounds, several key structural motifs essential for target recognition and herbicidal activity can be identified. These motifs constitute the pharmacophore for this class of herbicides.
The Chloroacetyl Moiety: This is the primary reactive group, responsible for the covalent alkylation of the target enzyme. The chlorine atom at the alpha-position is indispensable for this function.
The Amide Linkage: The amide group (–C(O)N–) is crucial for maintaining the correct orientation of the chloroacetyl group and the N-alkyl substituent. It also participates in hydrogen bonding interactions within the active site of the target enzyme.
The N-Alkyl Substituent: In the case of this compound, the pentan-2-yl group is a critical determinant of binding affinity and selectivity. Its size, shape, and lipophilicity must be within an optimal range to ensure efficient transport to the target site and a snug fit within the binding pocket. The branching at the second carbon is a key feature that influences its steric profile.
The combination of these three motifs in a specific three-dimensional arrangement is necessary for the molecule to be recognized by and effectively inhibit its biological target.
Mechanistic Research in Biological Systems Non Clinical Focus
Biochemical Pathway Elucidation through Interaction Studies
There are no documented studies investigating the interaction of 2-chloro-N-(pentan-2-yl)propanamide with specific biochemical pathways. Research into its effects on enzyme mechanisms or broader cellular processes has not been reported.
Molecular Probing of Specific Protein Targets
Scientific literature lacks any reports on the specific protein targets of this compound. As a result, information regarding its binding affinities and any subsequent conformational changes to protein structures is unavailable.
Investigations into Cellular Transport Mechanisms and Intracellular Distribution
The mechanisms by which this compound may be transported across cellular membranes and its subsequent distribution within the cell remain uninvestigated.
Stereospecificity in Molecular Recognition Events within Biological Systems
Due to the chiral nature of this compound, stereospecificity would be a critical aspect of its interaction with biological molecules. However, no research has been published on the differential effects of its stereoisomers in molecular recognition events.
Elucidation of Molecular Pathways Affected by Compound Exposure
There is a lack of research into the specific molecular pathways that may be altered upon exposure to this compound, excluding general toxicity or adverse effect studies.
Environmental Fate and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photodegradation.
Photodegradation: Exposure to sunlight can induce photodegradation of chemical compounds. Studies on 2-chlorophenothiazines, which also contain a chloro-substituent, have shown that these compounds can undergo photodestruction. nih.gov The mechanisms can be complex, potentially involving electron transfer processes. nih.gov However, the direct relevance of these findings to the photodegradation of 2-chloro-N-(pentan-2-yl)propanamide requires specific investigation under various environmental conditions, such as in water and on soil surfaces, to determine its significance as a dissipation route.
Biotic Transformation and Biodegradation by Microbial Consortia
Microbial degradation is a key factor in the environmental dissipation of many organic compounds, including herbicides. The biodegradation of this compound can be understood by drawing parallels from studies on the well-researched herbicide, propachlor (B1678252).
Microbial degradation is the principal mechanism for the breakdown of acylanilide herbicides like propachlor in soil. nih.gov Both bacteria and fungi play a significant role in this process. who.intinchem.org The rate of degradation is influenced by environmental factors such as temperature and soil moisture, with higher levels of both favoring faster breakdown. who.int
Isolation and Characterization of Microorganisms Involved in Degradation
Numerous studies have focused on isolating and identifying microorganisms capable of degrading chloroacetamide herbicides.
Bacteria: Several bacterial genera have been identified as effective degraders of these compounds. For instance, a strain of Acinetobacter (strain BEM2) was isolated and shown to utilize propachlor as its sole source of carbon and energy. nih.govnih.gov Similarly, a Pseudomonas species (strain PEM1) has also been reported to metabolize propachlor. nih.govnih.gov Other studies have identified Bacillus and Pseudomonas genera as being capable of degrading various herbicides. nih.gov Specifically, Bacillus cereus and Paenibacillus lautus have demonstrated the ability to degrade organochlorine and organophosphorus pesticides. mdpi.com Research on the herbicide butachlor (B1668075) led to the isolation of a Pseudomonas sp. (strain But2) capable of its degradation. nih.gov
Fungi: Fungi also contribute to the breakdown of these herbicides. Strains of Trichoderma have been shown to effectively convert alachlor (B1666766) and metolachlor, other chloroacetanilide herbicides. nih.gov
The isolation of these microorganisms typically involves enrichment cultures from pesticide-contaminated soils, followed by morphological, microscopic, and molecular characterization to identify the specific strains. nih.govfrontiersin.org
Identification of Degradation Metabolites and Intermediates
The biodegradation of chloroacetanilides proceeds through a series of intermediate metabolites. Drawing from propachlor degradation studies, several key intermediates have been identified.
In the degradation of propachlor by Pseudomonas sp. strain PEM1, metabolites such as N-isopropylacetanilide, acetanilide (B955), acetamide (B32628), and catechol have been observed. nih.govnih.gov In contrast, the degradation by Acinetobacter sp. strain BEM2 yields N-isopropylacetanilide, N-isopropylaniline, isopropylamine (B41738), and catechol. nih.govnih.gov
The initial step in the degradation of propachlor by both these bacterial strains is dehalogenation, leading to the formation of N-isopropylacetanilide. nih.gov Other identified metabolites of propachlor in soil include N-(1-hydroxyiso-propyl)-acetanilide and N-isopropyl-2-acetoxyacetanilide. inchem.org The major degradation products of propachlor that are often regulated are the parent compound and all metabolites containing the N-isopropylaniline (NIPA) moiety. epa.gov
The following table summarizes the metabolites identified in propachlor degradation studies:
| Parent Compound | Degrading Microorganism/System | Identified Metabolites and Intermediates |
| Propachlor | Pseudomonas sp. strain PEM1 | N-isopropylacetanilide, Acetanilide, Acetamide, Catechol nih.govnih.gov |
| Propachlor | Acinetobacter sp. strain BEM2 | N-isopropylacetanilide, N-isopropylaniline, Isopropylamine, Catechol nih.govnih.gov |
| Propachlor | Soil | N-(1-hydroxyiso-propyl)-acetanilide, N-isopropyl-2-acetoxyacetanilide inchem.org |
| Propachlor | Sorghum Plants | Glutathione conjugates who.int |
| Propachlor | General Environmental | Propachlor oxanilic acid, Propachlor sulfonic acid epa.gov |
Biochemical Pathways of Microbial Detoxification or Transformation
The microbial breakdown of chloroacetanilides involves specific enzymatic reactions and metabolic pathways.
The degradation of propachlor by both Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2 begins with a dehalogenation step, removing the chlorine atom to form N-isopropylacetanilide. nih.gov Following this initial step, the pathways diverge.
In Pseudomonas sp. strain PEM1, the pathway appears to proceed through the formation of acetanilide and acetamide, eventually leading to the cleavage of the aromatic ring via catechol. nih.gov
In Acinetobacter sp. strain BEM2, after the formation of N-isopropylacetanilide, the molecule is further broken down to N-isopropylaniline and then to isopropylamine and catechol. nih.gov
For other chloroacetanilide herbicides like alachlor and metolachlor, biotransformation by Trichoderma spp. primarily involves dechlorination and hydroxylation reactions. nih.gov The degradation of acetochlor (B104951), another related herbicide, can proceed through N-dealkylation to form 2-chloro-N-(2-ethyl-6-methyl benzene) acetamide (CMEPA), which is then hydrolyzed to 2-methyl-6-ethylaniline (MEA). researchgate.net
These pathways ultimately lead to the mineralization of the herbicide, with the carbon from the aromatic ring being converted to carbon dioxide. nih.govnih.gov
Sorption and Leaching Characteristics in Soil and Aquatic Environments
The mobility of this compound in the environment is largely determined by its sorption to soil and sediment particles and its subsequent potential for leaching into groundwater.
Propachlor, as a reference compound, disappears rapidly from soil, with reported half-lives of up to 3 weeks. who.int However, its degradation products, particularly the oxanilic and sulfonic acid metabolites, are water-soluble and have a high potential to leach into groundwater. who.intepa.gov The conjugated N-isopropylaniline metabolite is more persistent than the parent propachlor. who.int
The rate of degradation, and thus the amount of compound available for transport, is influenced by environmental conditions. High temperature and soil moisture content favor degradation, while dry or cold conditions can lead to longer persistence. who.int
Environmental Transport and Distribution Modeling
Predicting the environmental transport and distribution of this compound relies on understanding its physical-chemical properties and its degradation and sorption characteristics.
Due to its likely water solubility (based on propachlor's properties), volatilization from water is expected to be low. who.int The primary route of loss from water, similar to soil, is biotic degradation. who.int Therefore, the microbial population in an aquatic system will be a key determinant of its persistence. who.int
Modeling the environmental fate would require data on its water solubility, vapor pressure, and soil sorption coefficient (Koc). While specific data for this compound is limited, the behavior of propachlor suggests that while the parent compound may be less mobile, its degradation products pose a risk for groundwater contamination due to their higher mobility and persistence. epa.gov
Assessment of Persistence in Various Environmental Compartments
The persistence of these herbicides is a key determinant of their potential for long-term environmental impact and their availability for transport to non-target areas. Degradation processes, including microbial breakdown, chemical hydrolysis, and photodegradation, are the primary mechanisms that reduce the concentration of these compounds in the environment.
Persistence in Soil
In the soil environment, the persistence of chloroacetamide herbicides is highly variable and is influenced by soil type, organic matter content, pH, moisture, and temperature, all of which affect microbial activity and chemical degradation rates. Microbial degradation is recognized as the most significant pathway for the dissipation of these herbicides in soil. driftlessprairies.org
Research on analogous chloroacetamide herbicides provides insight into the expected soil persistence of this compound. For instance, the half-life of butachlor in soil has been reported to range from 10 to 18 days, depending on the season and soil conditions. cirad.fr Similarly, studies on acetochlor have shown half-lives in soil ranging from a few days to several weeks. nih.gov One study indicated that under anaerobic conditions, the time for 50% disappearance of acetochlor (DT50) was between 10 and 16 days. nih.gov
The structure of the N-alkyl substituent in chloroacetamides can influence their reactivity and, consequently, their persistence. nih.govnih.gov While direct data for this compound is unavailable, the presence of the pentan-2-yl group is a key structural feature.
Below is a table summarizing the soil persistence of some common chloroacetamide herbicides, which can serve as a proxy for estimating the persistence of this compound.
| Herbicide | Soil Half-Life (t½) | Conditions | Reference |
| Butachlor | 10-13 days | Autumn rice soil | cirad.fr |
| Butachlor | 16-18 days | Winter rice soil | cirad.fr |
| Pretilachlor | 12-16 days | Winter rice soil | cirad.fr |
| Acetochlor | 10-16 days (DT50) | Anaerobic, flooded soil | nih.gov |
| Alachlor | 8 days | Field study | researchgate.net |
| Metolachlor | 15.5 days | Field study | researchgate.net |
This table is for illustrative purposes and shows data for structurally related compounds.
Persistence in Water
The persistence of chloroacetamide herbicides in aquatic environments is a significant concern due to their potential for transport via surface runoff and leaching into groundwater. In water, degradation can occur through hydrolysis, photolysis, and microbial action.
Hydrolysis of chloroacetamides can be catalyzed by acidic or basic conditions, though it is generally slow at neutral pH. nih.gov The structure of the herbicide, particularly the substituents on the nitrogen atom, can significantly affect the rate and mechanism of hydrolysis. nih.gov
Photodegradation, or the breakdown of the chemical by sunlight, can also contribute to the dissipation of chloroacetamides in surface waters. However, the extent of this process depends on the intensity and wavelength of sunlight and the presence of other substances in the water that can act as photosensitizers.
More importantly, chloroacetamide herbicides and their degradation products have been detected in various water bodies, indicating a degree of persistence and mobility. researchgate.netnih.gov The degradation of these parent compounds can lead to the formation of metabolites, such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are often more water-soluble and more persistent in the environment than the original herbicide. researchgate.netnih.gov These degradates have been found to be prevalent in both surface and groundwater. researchgate.net
| Process | Description | Significance for Chloroacetamides |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Generally slow at neutral pH but can be significant under acidic or basic conditions. Reactivity is structure-dependent. nih.gov |
| Photodegradation | Breakdown by sunlight. | Can contribute to degradation in surface waters, but effectiveness varies. |
| Microbial Degradation | Breakdown by microorganisms. | A major pathway for degradation in both soil and water. |
| Formation of Persistent Degradates | Transformation into more stable and mobile compounds. | ESA and OA metabolites are often more persistent and mobile than the parent herbicides. researchgate.netnih.gov |
This table summarizes key degradation processes in water for the chloroacetamide class.
Persistence in the Atmosphere
Information regarding the atmospheric persistence of chloroacetamide herbicides, including this compound, is limited in the scientific literature. The potential for these compounds to enter the atmosphere is primarily through spray drift during application or volatilization from soil and water surfaces.
Once in the atmosphere, their persistence would be determined by factors such as vapor pressure, susceptibility to photolysis by sunlight, and reaction with atmospheric oxidants like hydroxyl radicals. Given their semi-volatile nature, long-range atmospheric transport is a possibility, although this aspect is not well-studied for this class of compounds. The lack of specific data precludes a detailed assessment of the atmospheric persistence of this compound.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Isolation and Quantification in Complex Matrices
The analysis of 2-chloro-N-(pentan-2-yl)propanamide in complex samples, such as those from environmental or biochemical sources, relies heavily on the high resolving power of chromatographic techniques coupled with sensitive detection methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal methods employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like many chloroacetamides, GC-MS offers excellent separation and structural identification capabilities. The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification and quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing less volatile or thermally labile compounds that are not amenable to GC-MS. In this technique, the compound is first separated by liquid chromatography, which is suitable for a wide range of polar and non-polar compounds. The eluent from the LC column is then introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) isolates the precursor ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and sensitivity, making it ideal for detecting trace levels of the compound in complex environmental or biological samples.
Development of Hyphenated Techniques for Metabolite Profiling
Understanding the metabolic fate of this compound is essential for a comprehensive assessment of its biochemical impact. Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for identifying and characterizing its metabolites.
The most prominent hyphenated technique for metabolite profiling is LC-MS/MS. After administration or exposure to a biological system, samples such as urine, blood, or tissue extracts can be analyzed. The high separation efficiency of LC can resolve the parent compound from its various metabolites. The subsequent MS/MS analysis can then provide structural information on the metabolites. By comparing the mass spectra of the metabolites to that of the parent compound, common structural fragments and modifications (e.g., hydroxylation, dealkylation, conjugation) can be identified, allowing for the elucidation of metabolic pathways. The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can further aid in determining the elemental composition of unknown metabolites with high accuracy.
Chiral Separation Techniques for Enantiomeric Purity Analysis in Research Samples
The this compound molecule contains at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). As different stereoisomers can exhibit distinct biological activities and metabolic fates, the ability to separate and quantify them is of significant research interest.
Chiral chromatography is the primary method for the enantiomeric separation of such compounds. This can be achieved using either chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). These CSPs are designed to have differential interactions with the various stereoisomers, leading to their separation. The choice of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric resolution. Once separated, the individual enantiomers can be quantified using standard detectors like UV or mass spectrometry. This analysis is crucial for determining the enantiomeric purity of a synthesized batch of this compound and for studying potential stereoselective metabolism or environmental degradation.
Quantitative Analysis Methods for Environmental Monitoring Studies
The potential presence of this compound in the environment, for instance as a transformation product of other chemicals, necessitates robust and sensitive analytical methods for its detection and quantification in environmental matrices like water, soil, and sediment.
LC-MS/MS is the method of choice for the quantitative analysis of chloroacetamide compounds in environmental samples due to its high selectivity and sensitivity, which allows for detection at very low concentrations (ng/L levels). The development of a quantitative method typically involves several key steps:
Sample Preparation: This may include solid-phase extraction (SPE) to isolate and pre-concentrate the analyte from the sample matrix, thereby removing interfering substances.
Method Validation: The analytical method must be rigorously validated to ensure its accuracy, precision, linearity, and sensitivity. This involves determining the limit of detection (LOD) and limit of quantification (LOQ).
Use of Internal Standards: To correct for matrix effects and variations in instrument response, an isotopically labeled internal standard of this compound would be ideally used.
The following table outlines a hypothetical set of parameters for an LC-MS/MS method for the quantitative analysis of this compound in water samples.
| Parameter | Value/Description |
| Instrument | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Optimized gradient from low to high percentage of organic phase (B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Precursor > Product) | Specific m/z values for this compound would be determined |
| Limit of Quantification (LOQ) | Target in the low ng/L range |
This structured analytical approach ensures the reliable monitoring of this compound in environmental compartments, providing crucial data for risk assessment and environmental fate studies.
Potential Research Applications and Broader Scientific Implications
Role as a Model Compound for Studies of Chiral Alpha-Halogenated Amides
The presence of a stereocenter in 2-chloro-N-(pentan-2-yl)propanamide makes it an excellent model for studying the properties and reactions of chiral alpha-halogenated amides. rsc.orgresearchgate.netiupac.orgresearchgate.net These studies are crucial for understanding how chirality influences chemical reactivity and biological activity. Research in this area contributes to the development of new asymmetric synthesis methods, which are vital for producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries. iupac.orgresearchgate.net The study of such chiral amides provides insights into the subtle differences in how stereoisomers interact with biological systems, a fundamental aspect of pharmacology and toxicology. iupac.org
Contributions to Agrochemical Research as a Structural Template or Lead Compound
In the field of agrochemical research, chloroacetamide herbicides are a well-established and widely used class of compounds for weed control. researchgate.net They are particularly effective against many annual grasses and some broadleaf weeds in major crops like corn, soybeans, and cotton. researchgate.net The general structure of chloroacetamides, including compounds like this compound, serves as a valuable template for designing and synthesizing new herbicidal agents. researchgate.net Researchers can modify the substituents on the amide nitrogen and the alpha-carbon to explore how these changes affect herbicidal activity and selectivity. researchgate.netcambridge.orgcambridge.org This approach, using a known active scaffold as a starting point, is a common strategy in the discovery of new and improved agrochemicals. researchgate.net
Utility as a Chemical Probe for Exploring Novel Biochemical Pathways
The herbicidal action of chloroacetamides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.netjst.go.jp This specific mode of action makes compounds like this compound useful as chemical probes to investigate the enzymes and pathways involved in VLCFA synthesis in plants. By studying how these compounds interact with their molecular targets, scientists can gain a deeper understanding of these essential biochemical processes. researchgate.netjst.go.jp Such research can also shed light on mechanisms of herbicide resistance and inform the development of new herbicides with novel modes of action. researchgate.net The ability of chloroacetamides to covalently bind to sulfhydryl groups suggests they could also be used to probe other metabolic processes that rely on coenzyme A. cambridge.orgcambridge.org
Implications for Understanding Molecular Recognition and Stereoselectivity in Chemical Biology
The chiral nature of this compound provides a valuable tool for investigating the principles of molecular recognition and stereoselectivity in biological systems. The differential interaction of its enantiomers with chiral biological macromolecules, such as enzymes and receptors, can provide detailed information about the three-dimensional structure of binding sites. jst.go.jp Studies on the stereospecificity of chloroacetamide herbicides have shown that the biological activity can be highly dependent on the specific stereoisomer. jst.go.jp This highlights the importance of stereochemistry in the design of biologically active molecules and contributes to the broader field of chemical biology by providing concrete examples of how molecular shape and chirality govern biological function.
Future Research Directions
Exploration of Novel Biocatalytic Approaches for Synthesis and Degradation
The chemical synthesis of complex amides can present environmental and selectivity challenges. Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly specific alternative. Future research should focus on harnessing enzymes for both the synthesis and breakdown of 2-chloro-N-(pentan-2-yl)propanamide.
Key Research Areas:
Enzymatic Synthesis: The use of hydrolase enzymes like lipases, proteases, and acylases operating in reverse could facilitate amide bond formation under mild, aqueous conditions. manchester.ac.uk Additionally, ATP-dependent ligases represent a powerful, though less explored, avenue for highly specific amide assembly. manchester.ac.uk Research into enzymes like ketoreductases, which can produce chiral intermediates, could be pivotal for creating enantiopure versions of the target compound, a critical factor for specific biological applications. researchgate.net
Biodegradation Pathways: Understanding how microorganisms and their enzymes break down these compounds is crucial. Research has shown that related chloroacetanilide herbicides can be degraded in the environment, with some organisms showing a preference for one enantiomer over another. nih.gov Identifying and characterizing the specific enzymes (e.g., hydrolases, oxygenases) responsible for cleaving the amide bond or dechlorinating the molecule in compounds like this compound is a primary goal. This knowledge could be applied in bioremediation strategies.
Engineered Biocatalysts: Advances in protein engineering allow for the modification of enzymes to improve their stability, substrate specificity, and catalytic efficiency. researchgate.net Future work could involve creating bespoke enzymes designed specifically for the synthesis or degradation of this compound, enhancing reaction yields and rates. mdpi.com
Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems
The function of any biologically active molecule is dictated by its interactions with macromolecules like proteins and nucleic acids. A profound understanding of the non-covalent forces governing the binding of this compound within biological systems is essential for predicting its activity and designing new applications.
Key Interaction Types for Investigation:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). Crystal structure analyses of similar chloro-N-phenylpropanamides reveal extensive networks of N—H⋯O hydrogen bonds that dictate their solid-state packing and can inform how they interact with biological receptors. nih.govnih.gov
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming weak, directional interactions with electron-rich atoms like oxygen (C—Cl⋯O). nih.govresearchgate.net These interactions, though weaker than hydrogen bonds, can be critical for determining binding affinity and specificity.
Hydrophobic and van der Waals Interactions: The pentyl group provides a significant hydrophobic region, likely driving interactions with nonpolar pockets in proteins or lipid membranes.
Advanced Biophysical Techniques: The application of modern biophysical methods is necessary to probe these interactions. Techniques like X-ray crystallography can provide static, high-resolution snapshots of the molecule bound to a target, while Nuclear Magnetic Resonance (NMR) spectroscopy can reveal details about dynamic interactions in solution.
Integration of Advanced Computational Models with Experimental Data
Computational chemistry provides powerful tools for predicting molecular properties and interactions, complementing and guiding experimental work. Integrating these models is key to accelerating the research and development cycle for compounds like this compound.
Synergistic Approaches:
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecule's geometry, predict its vibrational spectra, and analyze its electronic structure. nih.gov This helps in understanding the molecule's inherent stability and reactivity.
Molecular Docking and Dynamics (MD): These simulations can model the interaction of this compound with a putative biological target, predicting binding modes and affinities. MD simulations further allow researchers to observe the dynamic behavior of the molecule within a binding site over time.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogues, QSAR models can be built to correlate specific structural features with observed biological activity, enabling the predictive design of more potent or specific compounds.
Analysis of Molecular Surfaces: Computational methods like Molecular Electrostatic Potential (MEP) and Hirshfeld surface analysis can visualize the electron distribution and intermolecular contacts of a molecule. nih.gov This provides insight into where the molecule is most likely to engage in hydrogen bonding, halogen bonding, or other non-covalent interactions. nih.gov
Investigation of Analogues with Tunable Physicochemical Properties for Specific Research Applications
Systematic modification of the this compound structure can yield analogues with fine-tuned properties for various research purposes. This involves altering the compound's steric and electronic profile to modulate its solubility, lipophilicity, and target affinity.
Strategies for Analogue Design:
Modification of the N-Alkyl Group: Replacing the pentan-2-yl group with other alkyl, cycloalkyl, or aryl moieties can significantly alter the compound's size, shape, and hydrophobicity. This can influence how the molecule fits into a binding pocket and its distribution in biological systems.
Substitution on the Propanamide Backbone: Altering the substituent at the 2-position (e.g., replacing chlorine with other halogens or functional groups) would directly impact the molecule's reactivity and potential for halogen bonding.
Chiral Variations: As the molecule is chiral at both the 2-position of the propanamide and the 2-position of the pentyl group, synthesizing and studying the individual stereoisomers is crucial, as they often exhibit different biological activities. acs.org
Table 1: Examples of Propanamide Analogues for Research
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
|---|---|---|---|
| 2-chloro-N-(p-tolyl)propanamide | Not specified in results | C10H12ClNO | Studied for its crystal structure and hydrogen/halogen bonding networks. nih.govnih.govresearchgate.net |
| 2-chloro-N-propylpropanamide | 94318-71-5 | C6H12ClNO | A structural analogue for physicochemical property comparison. nih.gov |
| (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives | Not specified in results | Varies | Synthesized and tested for antinociceptive (pain-relieving) activity. nih.gov |
| 2-Chloro-N-(prop-2-en-1-yl)-N-(thiophen-2-ylmethyl)propanamide | 1258640-92-4 | C11H14ClNOS | A complex analogue available as a building block for further synthesis. biosynth.com |
Comprehensive Environmental Risk Assessment Methodologies for Related Compounds
Given that this compound belongs to the broader class of chloroacetamides, which includes widely used herbicides, understanding its potential environmental impact is critical. ijpsr.info Future research must focus on developing robust academic methodologies to assess its environmental fate and transport.
Focus Areas for Environmental Assessment:
Mobility in Soil and Water: Chloroacetamide herbicides are known to be relatively mobile in soils and can be transported into aqueous systems. walisongo.ac.id Research should determine key physicochemical parameters for this compound, such as its water solubility and soil organic carbon-water (B12546825) partitioning coefficient (Koc), to predict its leaching potential.
Degradation Pathways and Metabolites: The degradation of chloroacetanilides in the environment can lead to the formation of more persistent and mobile metabolites, such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. It is imperative to investigate the degradation pathways of this compound to identify its principal metabolites and assess their environmental persistence and behavior.
Table 2: Key Concepts in Environmental Fate Assessment for Chloroacetamides
| Process | Description | Research Relevance |
|---|---|---|
| Sorption | The partitioning of the compound from an aqueous solution into soil organic carbon. | Governs the compound's mobility; a low Koc value suggests a higher potential for leaching into groundwater. |
| Leaching | The downward movement of the compound through the soil profile with water. | A primary mechanism for groundwater contamination by mobile herbicides. |
| Biotic Degradation | The breakdown of the compound by microorganisms in soil and water. | The primary mechanism for dissipation in the environment; can be enantioselective. nih.gov |
| Abiotic Degradation | Chemical breakdown of the compound through processes like hydrolysis or photolysis. | Contributes to the overall degradation, with rates influenced by factors like pH and sunlight. rsc.org |
Compound Reference Table
Q & A
Basic: What are the standard synthetic routes for 2-chloro-N-(pentan-2-yl)propanamide?
Methodological Answer:
The synthesis typically involves a two-step approach:
Amide Formation : React 2-chloropropanoyl chloride with pentan-2-amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the amide bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Key reagents and conditions are adapted from analogous chloro-propanamide syntheses, where polar aprotic solvents like DMSO or acetonitrile are often employed for substitution reactions .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the amide proton (δ 6.5–8.0 ppm) and the chiral center at pentan-2-yl (δ 1.0–1.5 ppm, multiplet).
- ¹³C NMR : Confirm the carbonyl carbon (δ 165–175 ppm) and the chloro-substituted carbon (δ 40–50 ppm).
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺ at m/z 192.09) and fragmentation patterns.
- IR Spectroscopy : Detect the amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
These methods align with protocols used for structurally related chloroacetamides .
Advanced: How can reaction yields be optimized for introducing substituents at the chloro position?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during nucleophilic substitution.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to enhance reagent interaction.
- Temperature Control : Conduct reactions at 50–60°C to balance kinetics and thermal stability of intermediates.
- Byproduct Analysis : Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., excess sodium azide for azide substitution).
Contradictions in yield data can arise from varying solvent purity or moisture content, necessitating strict anhydrous conditions .
Advanced: How to resolve contradictory data in proposed reaction mechanisms (e.g., SN1 vs. SN2 pathways)?
Methodological Answer:
- Kinetic Studies : Measure reaction rates under varying concentrations of nucleophiles (e.g., thiolates). A linear dependence suggests SN2, while no dependence indicates SN1.
- Stereochemical Analysis : Use chiral chromatography to assess retention/inversion of configuration at the chloro-bearing carbon. Inversion supports SN2.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies of SN1 (carbocation intermediate) vs. SN2 (concerted pathway).
Contradictions may stem from solvent effects; for example, polar solvents stabilize carbocations, favoring SN1 .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the amide bond.
- Solvent Compatibility : For long-term stability, dissolve in dry acetonitrile or DMSO (avoid aqueous buffers).
Degradation products (e.g., free pentan-2-amine) can be detected via GC-MS .
Advanced: How to design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Testing : Use microdilution assays (MIC determination) against S. aureus and E. coli with ampicillin as a positive control.
- Enzyme Inhibition : Screen against acetylcholinesterase or proteases via spectrophotometric assays (e.g., Ellman’s method).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chloro with fluoro) and compare bioactivity.
- Toxicity Profiling : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess cytotoxicity.
Biological activity may vary due to stereochemistry; ensure enantiomeric purity via chiral HPLC .
Basic: What computational tools are suitable for predicting physicochemical properties of this compound?
Methodological Answer:
- LogP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients.
- pKa Calculation : Employ SPARC or MarvinSuite to predict ionization states (critical for solubility studies).
- Molecular Dynamics : Simulate solvation behavior in water/ethanol mixtures using GROMACS.
Validate predictions experimentally via shake-flask methods for LogP .
Advanced: How to address discrepancies in melting point data across literature sources?
Methodological Answer:
- Purity Assessment : Analyze samples via DSC (Differential Scanning Calorimetry) to detect impurities affecting melting ranges.
- Polymorphism Screening : Conduct X-ray crystallography to identify crystalline forms (e.g., anhydrous vs. hydrate).
- Interlab Comparison : Collaborate with multiple labs to standardize heating rates (e.g., 1°C/min) and sample preparation.
Discrepancies often arise from polymorphic transitions or hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
